molecular formula C7H5ClN4O2 B13021306 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13021306
M. Wt: 212.59 g/mol
InChI Key: RAFNDFYEIRKCNV-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in therapeutic applications.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

5-chloro-7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c1-2-3-4(10-7(8)9-2)5(6(13)14)12-11-3/h1H3,(H,11,12)(H,13,14)

InChI Key

RAFNDFYEIRKCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=C(NN=C12)C(=O)O)Cl

Origin of Product

United States

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